2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide
Overview
Description
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenoxy group and a phenylethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide typically involves the following steps:
Formation of 2-chlorophenol: This can be achieved through the chlorination of phenol.
Etherification: 2-chlorophenol is then reacted with an appropriate alkyl halide to form 2-(2-chlorophenoxy)alkane.
Amidation: The final step involves the reaction of the 2-(2-chlorophenoxy)alkane with N-(1-phenylethyl)amine under suitable conditions to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethyl groups.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming ethers or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in biochemical studies.
Receptor Binding: The compound could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Therapeutic Agents: It may have therapeutic properties that are being explored in preclinical studies.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of a propanamide.
N-(2-chlorophenyl)-N’-phenylethylurea: Similar structure but with a urea group instead of a propanamide.
2-(2-chlorophenoxy)propionic acid: Similar structure but with a propionic acid group instead of a propanamide.
Uniqueness
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties. Its amide linkage and phenylethyl group may offer distinct interactions in chemical reactions and biological systems compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(14-8-4-3-5-9-14)19-17(20)13(2)21-16-11-7-6-10-15(16)18/h3-13H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJTCQILMFCCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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